1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE
Overview
Description
1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is a complex organic compound that features a combination of furoyl, pyrazol, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride.
Attachment of the Furoyl Group: The furoyl group is introduced via acylation reactions, often using furoyl chloride in the presence of a base.
Coupling with Piperazine: The final step involves coupling the pyrazole and furoyl intermediates with piperazine under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The furoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Dihydropyrazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Agrochemistry: The compound is used in the development of novel agrochemicals, including herbicides and fungicides.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another important intermediate with similar applications.
Uniqueness: 1-[4-(2-FURYLCARBONYL)PIPERAZINO]-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-PROPANONE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-11-10-14(17(18,19)20)21-24(11)12(2)15(25)22-5-7-23(8-6-22)16(26)13-4-3-9-27-13/h3-4,9-10,12H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPQLSGHMQAFGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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